molecular formula C31H37N3O4 B12488979 Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate

Cat. No.: B12488979
M. Wt: 515.6 g/mol
InChI Key: FPXKSXGIYSOQFE-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that combines a piperazine ring, a benzoate ester, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Esterification: The benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the benzoate ester.

    Amidation: The final step involves the reaction of the ester with an amine derivative to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process intensification methods.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or benzyl derivatives.

Scientific Research Applications

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting the central nervous system.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-Benzylpiperazin-2-yl)acetate
  • Methyl (S)-4-(1-benzylpiperazin-2-yl)benzoate
  • Methyl ®-4-(1-benzylpiperazin-2-yl)benzoate

Uniqueness

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C31H37N3O4

Molecular Weight

515.6 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C31H37N3O4/c1-22(2)26-12-10-23(3)18-29(26)38-21-30(35)32-27-19-25(31(36)37-4)11-13-28(27)34-16-14-33(15-17-34)20-24-8-6-5-7-9-24/h5-13,18-19,22H,14-17,20-21H2,1-4H3,(H,32,35)

InChI Key

FPXKSXGIYSOQFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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